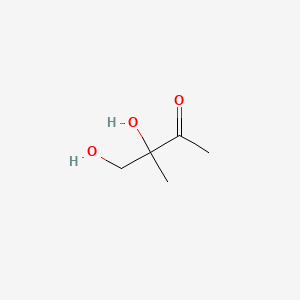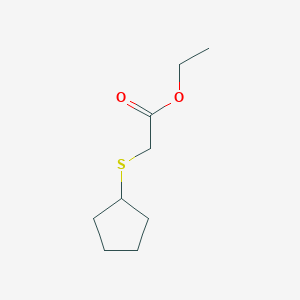![molecular formula C19H20N4O B8504239 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone CAS No. 879274-64-3](/img/structure/B8504239.png)
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
描述
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperazine ring and a cyclohexa-2,4-dien-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone typically involves multiple steps. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient and allows for the construction of the quinazoline framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.
Substitution: The piperazine ring allows for substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
科学研究应用
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: This compound shares a similar quinazoline core but differs in its substituents.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]quinazolin-4-one}: Another quinazoline derivative with different functional groups.
Uniqueness
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is unique due to its specific combination of a piperazine ring and a cyclohexa-2,4-dien-1-one moiety
属性
CAS 编号 |
879274-64-3 |
|---|---|
分子式 |
C19H20N4O |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(7-methyl-4-piperazin-1-ylquinazolin-2-yl)phenol |
InChI |
InChI=1S/C19H20N4O/c1-13-6-7-14-16(12-13)21-18(15-4-2-3-5-17(15)24)22-19(14)23-10-8-20-9-11-23/h2-7,12,20,24H,8-11H2,1H3 |
InChI 键 |
YARLEXXHLAVLTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=CC=C3O)N4CCNCC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(2,3-Dihydro-1-benzofuran-6-yl)oxy]-4-methylhex-4-enal](/img/structure/B8504156.png)

![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8504164.png)


![Ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8504178.png)


![Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8504218.png)


![6-[3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]hexanoic acid](/img/structure/B8504238.png)


